REACTION_CXSMILES
|
[Si](Cl)(Cl)(Cl)Cl.C(O)C.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1>CCCCCCC>[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1.[CH3:9][N:10]1[CH:14]=[CH:13][N:12]=[CH:11]1 |f:5.6|
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
[Si](Cl)(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
54.3 g
|
Type
|
reactant
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
98.9 g
|
Type
|
reactant
|
Smiles
|
CN1C=NC=C1
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
CCCCCCC
|
Type
|
CUSTOM
|
Details
|
The reaction mixture is stirred overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the phases are separated
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |